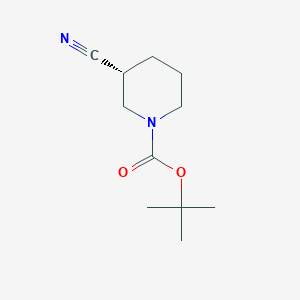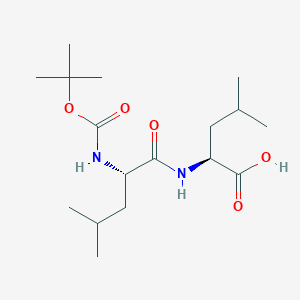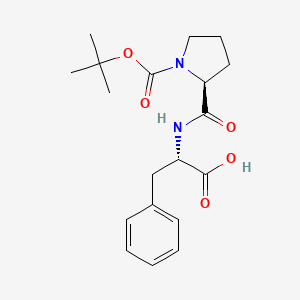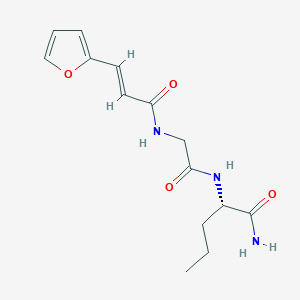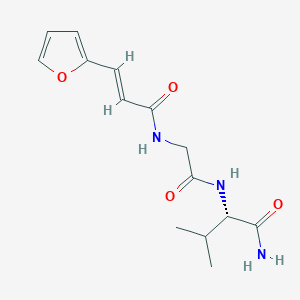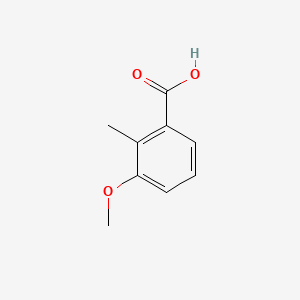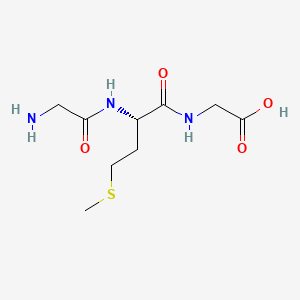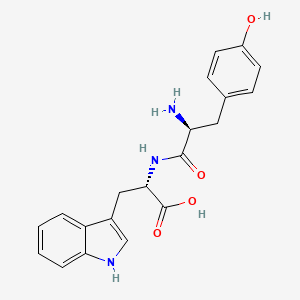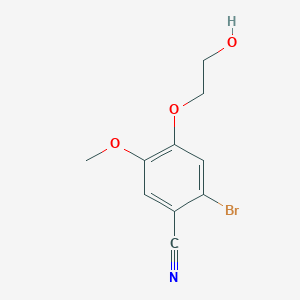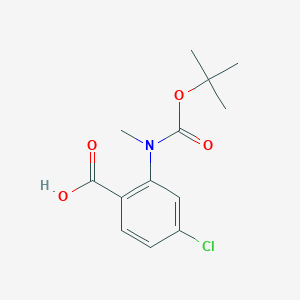
8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Descripción general
Descripción
8-Fluoro-2,3-dihydro-4H-thiochromen-4-one, also known as F2T, is an organic compound that has been found to have a variety of biomedical applications. It is a thiochromenone, which is a type of organic compound that contains a thiochromen-4-one moiety, making it a highly useful compound for research. F2T has been found to possess a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory effects. In addition, F2T has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and diabetes.
Aplicaciones Científicas De Investigación
Hepatitis B Virus Inhibition
A novel compound incorporating the thiochromen-4-one framework, specifically designed for antiviral research, has demonstrated significant inhibitory activity against the Hepatitis B virus (HBV). Synthesized derivatives, including 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, have been evaluated for their potential as HBV inhibitors. The molecular structure and interactions were thoroughly analyzed, revealing promising antiviral properties through molecular docking studies and in vitro assays, indicating nanomolar inhibitory activity against HBV (Ivashchenko et al., 2019).
Synthetic Methodology Development
Research has been conducted to develop efficient synthetic routes for derivatives of 2-aryl-4H-thiochromen-4-one, utilizing cross-coupling reactions. These methodologies enable the synthesis of functionally diverse thiochromone scaffolds, which are crucial for pharmaceutical research. Such synthetic strategies enhance the versatility and applicability of thiochromen-4-one derivatives in drug discovery and development (Li et al., 2021).
Nucleophilic Trifluoromethylation
The nucleophilic trifluoromethylation of RF-containing quinolones and thiochromones, including 8-aza- and 1-thiochromones, demonstrates the chemical versatility and reactivity of the thiochromen-4-one ring system. Such reactions allow for the introduction of trifluoromethyl groups, enhancing the molecular properties for further pharmaceutical applications (Sosnovskikh et al., 2005).
Reactivity and Transformation
The study of 2-trifluoromethyl-4H-thiochromen-4-one and its derivatives underlines the compound's reactivity and potential for generating a variety of functional molecules. These transformations include reactions with amines, hydrazine, and other nucleophiles, showcasing the thiochromen-4-one core's utility in synthesizing diverse chemical entities for potential biological activities (Usachev et al., 2006).
Fluorometric Detection and Assays
Fluorometric methods leveraging the thiochrome derivative's fluorescence properties have been explored for sensitive detection of biologically relevant molecules. The development of assays based on thiochrome fluorescence enhancement indicates the potential for thiochromen-4-one derivatives in analytical and diagnostic applications, especially in the quantification of vitamins and enzymes (Zou et al., 2020).
Propiedades
IUPAC Name |
8-fluoro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPXAUNBZAYCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427928 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
CAS RN |
21243-12-9 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

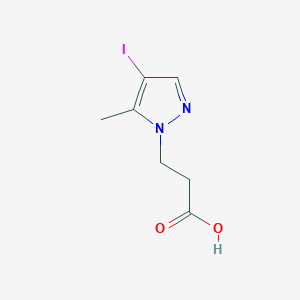
![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)
